molecular formula C20H17N3O2S B2837140 2-[2-[2-(Benzylamino)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione CAS No. 866050-95-5

2-[2-[2-(Benzylamino)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione

Cat. No.: B2837140
CAS No.: 866050-95-5
M. Wt: 363.44
InChI Key: XQYAOZLRNGNICU-UHFFFAOYSA-N
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Description

The compound “2-[2-[2-(Benzylamino)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione” is a type of isoindoline-1,3-dione derivative . In the molecule of this compound, the phthalimide fragments are almost planar, with r.m.s. deviations of 0.018 and 0.020 Å, and make a dihedral angle of 53.64 (3)° .


Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives involves various methods . One such method involves the modification of cholinesterase inhibitors towards β-secretase inhibition . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Molecular Structure Analysis

The molecular structure of this compound involves phthalimide fragments that are almost planar . The molecular and crystal structures are stabilized by weak intermolecular C—H O, C—H π and C=O π [2.883 (1) Å] interactions .


Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives are synthesized by the condensation of a phthalic anhydride with primary amines . They can also be synthesized by the reaction of benzyne with N-substituted imidazoles .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches: A notable approach in synthesizing isoindole-1,3-dione derivatives involves the palladium-catalyzed aminocarbonylation of o-halobenzoates, producing 2-substituted isoindole-1,3-diones with good yields. This methodology is significant for its one-step process to a crucial class of heterocycles, showcasing versatility across different functional groups such as methoxy, alcohol, ketone, and nitro groups (Worlikar & Larock, 2008).
  • Chemical Interactions and Modifications: Research into the chemical reactivity of isoindole-1,3-dione derivatives has led to the development of various compounds with potential biological activity. For instance, the synthesis of benzo[f]isoindole-4,9-diones from reactions involving primary amines and specific oxidations highlights the flexibility in generating novel compounds with potential applications in medicinal chemistry and material science (Claessens et al., 2008).

Potential Applications

  • Biological Activity: Some derivatives of isoindole-1,3-dione have been evaluated for antimicrobial activities. A study involving the synthesis and evaluation of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives revealed that these compounds possess significant antibacterial and antifungal properties, indicating their potential as lead compounds in the development of new antimicrobial agents (Jat et al., 2006).
  • Photophysical Studies: The study of photophysical properties of ESIPT (excited-state intramolecular proton transfer) inspired fluorescent isoindole derivatives has demonstrated their sensitivity to solvent polarity and thermal stability, suggesting their application in the fields of fluorescent materials and sensors (Deshmukh & Sekar, 2015).

Mechanism of Action

Target of Action

The primary target of 2-[2-[2-(Benzylamino)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions including motor activity, motivation, reward, and the release of various hormones.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have favorable pharmacokinetic properties .

Result of Action

One study found that a similar compound was able to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that the compound may have neuroprotective effects.

Safety and Hazards

While the specific safety and hazards of this compound are not explicitly mentioned in the sources, it’s important to note that isoindoline-1,3-dione derivatives have been found to have potential toxicity . For instance, there was evidence of three kinds of toxicity for the isoindoline-1,3-dione compounds .

Biochemical Analysis

Cellular Effects

Some isoindoline-1,3-dione derivatives have shown inhibitory effects on the viability of cancer cells , suggesting that this compound may also have potential anticancer properties.

Molecular Mechanism

Based on its predicted affinity for the dopamine receptor D2 , it may exert its effects through interactions with this receptor, potentially influencing dopamine signaling pathways.

Properties

IUPAC Name

2-[2-[2-(benzylamino)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c24-18-16-8-4-5-9-17(16)19(25)23(18)11-10-15-13-26-20(22-15)21-12-14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYAOZLRNGNICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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